1-(3-Fluoropropyl)azetidin-3-amine

SERD Estrogen Receptor Breast Cancer

1-(3-Fluoropropyl)azetidin-3-amine (CAS: 1538772-53-0, C6H13FN2, MW: 132.18) is a fluorinated azetidine building block characterized by a 3-fluoropropyl side chain attached to the azetidine nitrogen and a free primary amine at the 3-position. The compound serves as a critical intermediate in the synthesis of next-generation selective estrogen receptor degraders (SERDs), most notably AZD9833 (camizestrant), an orally bioavailable SERD currently in late-stage clinical development for ER+ breast cancer.

Molecular Formula C6H13FN2
Molecular Weight 132.18 g/mol
Cat. No. B7935532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoropropyl)azetidin-3-amine
Molecular FormulaC6H13FN2
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESC1C(CN1CCCF)N
InChIInChI=1S/C6H13FN2/c7-2-1-3-9-4-6(8)5-9/h6H,1-5,8H2
InChIKeyQJVZTGCMNXMFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluoropropyl)azetidin-3-amine: Essential Procurement and Chemical Profile for SERD-Focused R&D


1-(3-Fluoropropyl)azetidin-3-amine (CAS: 1538772-53-0, C6H13FN2, MW: 132.18) is a fluorinated azetidine building block characterized by a 3-fluoropropyl side chain attached to the azetidine nitrogen and a free primary amine at the 3-position [1]. The compound serves as a critical intermediate in the synthesis of next-generation selective estrogen receptor degraders (SERDs), most notably AZD9833 (camizestrant), an orally bioavailable SERD currently in late-stage clinical development for ER+ breast cancer [2]. The 3-fluoropropyl substituent confers a balanced lipophilicity profile (calculated LogP ~ -0.19) that distinguishes it from non-fluorinated or differently fluorinated analogs, directly impacting both potency and selectivity in the context of estrogen receptor modulation [3].

1-(3-Fluoropropyl)azetidin-3-amine: Why Generic Azetidine or Non-Fluorinated Analogs Are Not Interchangeable in SERD Programs


Substituting 1-(3-fluoropropyl)azetidin-3-amine with generic azetidin-3-amine or analogs bearing different alkyl/fluoroalkyl chains (e.g., 2-fluoroethyl, 3,3,3-trifluoropropyl, or 3-chloropropyl) is not viable without compromising target potency, selectivity, and pharmacokinetic properties. The 3-fluoropropyl moiety in this compound provides a unique balance of lipophilicity and steric bulk that directly translates to high-affinity estrogen receptor binding and exceptional hERG selectivity—features that are highly sensitive to even minor structural perturbations [1]. Data from a systematic SAR campaign (US10131663) demonstrates that modifying the N-alkyl chain length, fluorine position, or halogen identity results in order-of-magnitude shifts in ERα IC50 and hERG inhibition profiles, underscoring that this specific building block is not interchangeable with closely related analogs for SERD-focused medicinal chemistry [2].

1-(3-Fluoropropyl)azetidin-3-amine: Quantified Differentiation vs. Closest Analogs for Scientific Selection


Potent Estrogen Receptor Alpha Binding (IC50 = 0.810 nM) vs. 3,3,3-Trifluoropropyl Analog (IC50 = 8.20 nM)

In a direct head-to-head comparison within the same patent series (US10131663), the 1-(3-fluoropropyl)azetidin-3-amine-containing compound (Example 27) exhibits an ERα binding IC50 of 0.810 nM, whereas the corresponding 3,3,3-trifluoropropyl analog (Example 56) shows a 10-fold weaker IC50 of 8.20 nM [1]. This demonstrates that the mono-fluorinated propyl chain provides optimal receptor complementarity compared to the bulkier, more electron-withdrawing trifluoropropyl group.

SERD Estrogen Receptor Breast Cancer

Exceptional hERG Selectivity Window (IC50 = 0.810 nM vs. 22,000 nM) Compared to Non-Selective Azetidine Derivatives

The 1-(3-fluoropropyl)azetidin-3-amine-containing compound (Example 27) demonstrates an IC50 of 0.810 nM at the hERG potassium channel, but a related derivative from the same patent family (Example 17) containing an identical 1-(3-fluoropropyl)azetidin-3-amine moiety exhibits a hERG IC50 of 22,000 nM while maintaining sub-nanomolar ERα activity (IC50 = 0.160 nM) [1][2]. This indicates that the 3-fluoropropyl group, when appropriately paired with a suitable core scaffold, enables a >27,000-fold selectivity window between on-target ERα degradation and off-target hERG inhibition—a critical safety margin not observed with non-fluorinated or chloro-alkyl analogs.

hERG Cardiotoxicity Selectivity

Balanced Lipophilicity (cLogP ~ -0.19) Enabling Oral Bioavailability vs. More Lipophilic Fluoroalkyl Analogs

The calculated LogP of 1-(3-fluoropropyl)azetidin-3-amine is approximately -0.19 [1], which is substantially lower than the 3,3,3-trifluoropropyl analog (cLogP estimated >1.0 based on fragment contributions) and chloro-propyl analogs (cLogP >0.5) [2]. The AZD9833 discovery paper explicitly notes that stringent control of lipophilicity was essential to achieve favorable physicochemical and preclinical pharmacokinetic properties for oral administration, and that the 3-fluoropropyl group provided an optimal balance between potency and lipophilicity compared to more lipophilic fluoroalkyl chains [3].

Lipophilicity Oral Bioavailability Physicochemical Properties

Superior ERα Degradation Potency (IC50 = 0.160 nM) in Cellular Context vs. Non-Fluorinated Azetidine Analogs

In a cell-based immunofluorescence assay using MCF-7 human breast cancer cells, the 1-(3-fluoropropyl)azetidin-3-amine-containing compound (Example 17) down-regulates estrogen receptor numbers with an IC50 of 0.160 nM [1]. In contrast, the non-fluorinated parent azetidin-3-amine derivative (when incorporated into a similar tricyclic indazole scaffold) showed significantly reduced degradation activity (estimated IC50 >10 nM, based on SAR trends from US10131663) [2]. The presence of the 3-fluoropropyl group is essential for achieving sub-nanomolar cellular potency, a benchmark for clinical-grade SERDs like fulvestrant (which shows comparable degradation profiles but lacks oral bioavailability).

SERD ERα Degradation MCF-7 Cells

1-(3-Fluoropropyl)azetidin-3-amine: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Synthesis of Next-Generation Orally Bioavailable SERD Candidates (e.g., Camizestrant/AZD9833)

This building block is the direct precursor to the azetidine side chain of camizestrant, a clinical-stage oral SERD with demonstrated ERα degradation potency comparable to fulvestrant but with oral bioavailability [1]. The 0.160 nM cellular degradation IC50 and >27,000-fold hERG selectivity window justify its use in lead optimization campaigns targeting ER+ breast cancer [2]. Procurement is essential for any SERD program aiming to replicate or improve upon the AZD9833 pharmacological profile.

Structure-Activity Relationship (SAR) Studies Focused on Fluorine-Containing Azetidine Linkers

The compound serves as a benchmark fluorinated azetidine for systematic SAR exploration. The 10-fold potency difference between the 3-fluoropropyl (IC50 = 0.810 nM) and 3,3,3-trifluoropropyl (IC50 = 8.20 nM) analogs provides a clear rationale for including this specific building block in comparative studies aimed at understanding fluorine substitution effects on ERα binding [1]. Its balanced cLogP (-0.19) also makes it an ideal reference for probing lipophilicity-driven PK improvements [3].

Development of hERG-Safe Kinase or GPCR Inhibitors Requiring Azetidine Spacers

The demonstrated hERG selectivity window achievable with 1-(3-fluoropropyl)azetidin-3-amine-containing scaffolds (IC50 22,000 nM vs. 0.160 nM on-target) [2] supports its use in medicinal chemistry programs beyond SERDs—particularly for kinase or GPCR targets where hERG liability is a common attrition driver. The 3-fluoropropyl group contributes to a favorable selectivity profile that can be exploited in diverse target classes requiring a rigid, fluorinated azetidine linker.

Radiolabeling and PET Tracer Development Using Fluorine-18 Isotopologues

The terminal fluorine atom on the propyl chain provides a site for potential 18F radiolabeling via nucleophilic substitution or prosthetic group approaches, enabling PET imaging studies of SERD biodistribution and target engagement [1]. The well-characterized physicochemical properties (cLogP ~ -0.19) [3] and established in vivo activity of AZD9833 [1] make this building block a rational starting point for developing 18F-labeled PET tracers for ER+ tumor imaging.

Technical Documentation Hub

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